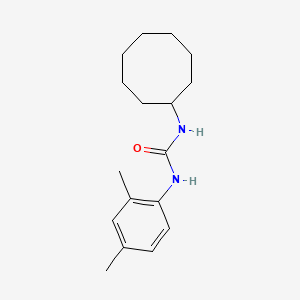

N-cyclooctyl-N'-(2,4-dimethylphenyl)urea

Description

N-cyclooctyl-N'-(2,4-dimethylphenyl)urea is a urea derivative characterized by a cyclooctyl group attached to one nitrogen atom and a 2,4-dimethylphenyl group attached to the other nitrogen. Urea derivatives are widely studied for their diverse applications, particularly in agrochemicals and pharmaceuticals.

The cyclooctyl group, a larger aliphatic ring compared to cyclohexyl or dimethyl groups, may enhance steric bulk and influence solubility, metabolic stability, and binding affinity. Evidence indicates its use in pesticide formulations (e.g., Alipur DN23.65), highlighting its role in herbicidal applications .

Properties

IUPAC Name |

1-cyclooctyl-3-(2,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-13-10-11-16(14(2)12-13)19-17(20)18-15-8-6-4-3-5-7-9-15/h10-12,15H,3-9H2,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROWEYDKXFFMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2CCCCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49825977 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-N’-(2,4-dimethylphenyl)urea typically involves the reaction of cyclooctylamine with 2,4-dimethylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

Cyclooctylamine+2,4-Dimethylphenyl isocyanate→N-cyclooctyl-N’-(2,4-dimethylphenyl)urea

The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of N-cyclooctyl-N’-(2,4-dimethylphenyl)urea involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-N’-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-cyclooctyl-N’-(2,4-dimethylphenyl)urea has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives exhibit varied biological and physicochemical properties depending on substituent groups. Below is a detailed comparison of N-cyclooctyl-N'-(2,4-dimethylphenyl)urea with structurally related compounds:

Table 1: Comparative Analysis of Urea Derivatives

Key Findings from the Comparison:

Structural Influence on Applications :

- Bulky substituents like cyclooctyl (target compound) or cyclohexyl are common in agrochemicals due to enhanced lipid solubility and persistence in environmental matrices. Simpler derivatives like fenuron are less persistent but widely used for cost-effectiveness.

- Halogenated derivatives (e.g., chloroethyl , dichlorophenyl ) often exhibit higher toxicity and reactivity, making them potent pesticides but requiring careful handling.

Physicochemical Properties :

- The cyclooctyl group in the target compound likely increases steric hindrance and melting point compared to smaller substituents (e.g., dimethyl in fenuron).

- Electron-withdrawing groups (e.g., fluorine in , chlorine in ) enhance stability and binding to biological targets, whereas ethoxy groups (e.g., ) improve aqueous solubility.

Toxicity and Safety: Compounds with halogen atoms (Cl, F) or reactive groups (e.g., chloroethyl ) often require stringent safety protocols. For example, N-Cyclohexyl-N'-[4-(3-(tert-butylamino)-2-hydroxypropoxy)phenyl]urea is classified for acute oral toxicity (H302) and skin irritation (H315) .

Synthetic Accessibility :

- The target compound’s synthesis may parallel methods for similar ureas, such as coupling cyclooctyl isocyanate with 2,4-dimethylphenylamine. Hydrazone-related syntheses are less relevant but highlight the versatility of 2,4-dimethylphenyl precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.